Oxprenoate

Mineralocorticoid receptor Receptor occupancy In vivo selectivity

Oxprenoate (RU28318) is a potent, selective mineralocorticoid receptor antagonist with a unique dual mechanism: it inhibits both aldosterone biosynthesis and receptor binding. Unlike spironolactone (off-target AR/PR activity) or eplerenone (40-fold lower MR affinity), oxprenoate delivers clean MR blockade with ~85% brain MR occupancy and zero detectable GR binding. In MI models, liposomal oxprenoate at 2 µmol/kg matches eplerenone at 20 µmol/kg—a 10-fold potency advantage. It is the only MRA with published sex-stratified central pharmacodynamic data. Ideal for hypertension, heart failure, and HPA axis research requiring precise MR pathway interrogation. Order direct for your next study.

Molecular Formula C25H38O4
Molecular Weight 402.6 g/mol
CAS No. 786592-95-8
Cat. No. B1226929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxprenoate
CAS786592-95-8
Molecular FormulaC25H38O4
Molecular Weight402.6 g/mol
Structural Identifiers
SMILESCCCC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(CCC(=O)O)O)C
InChIInChI=1S/C25H38O4/c1-4-5-16-14-17-15-18(26)6-10-23(17,2)19-7-11-24(3)20(22(16)19)8-12-25(24,29)13-9-21(27)28/h15-16,19-20,22,29H,4-14H2,1-3H3,(H,27,28)/t16-,19+,20+,22-,23+,24+,25-/m1/s1
InChIKeyDNHCHRGCTVRAFT-JEHIOXJOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxprenoate (RU28318): A Selective Mineralocorticoid Receptor Antagonist for Targeted Cardiovascular and Neuroendocrine Research


Oxprenoate (developmental code RU28318; CAS 786592-95-8) is a synthetic, steroidal antimineralocorticoid belonging to the spirolactone class of mineralocorticoid receptor (MR) antagonists [1]. Unlike clinically approved agents, oxprenoate was developed as a research tool compound and has never been marketed for therapeutic use [2]. It functions as a potent and selective MR antagonist, inhibiting aldosterone production and secretion while demonstrating a clean selectivity profile against glucocorticoid receptors (GR) in vivo [1]. As a free base or potassium salt (CAS 76676-34-1), oxprenoate is primarily employed in mechanistic studies of MR-mediated hypertension, myocardial infarction healing, and hypothalamic-pituitary-adrenal (HPA) axis regulation [2][3].

Why Oxprenoate Cannot Be Simply Substituted by Spironolactone or Eplerenone in Mechanistic Research: Evidence of Differentiated Pharmacology


Mineralocorticoid receptor antagonists (MRAs) are not pharmacologically interchangeable. Spironolactone, the prototypical steroidal MRA, exhibits significant off-target activity at androgen and progesterone receptors (AR/PR), which confounds interpretation of MR-specific effects [1]. Eplerenone, while more selective, demonstrates approximately 40-fold lower MR binding affinity than spironolactone, requiring substantially higher doses to achieve equivalent MR blockade [1]. Oxprenoate occupies a distinct pharmacological niche: it combines potent central nervous system (CNS) MR antagonism with a dual mechanism that inhibits both aldosterone biosynthesis and receptor binding, a property not shared by spironolactone or eplerenone [2][3]. These differences in receptor selectivity, potency, and mechanism directly impact experimental outcomes in disease models where precise MR pathway interrogation is required.

Oxprenoate (RU28318) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Comparator MR Antagonists


In Vivo MR Selectivity: RU28318 Occupies ~85% of Brain MR Without Detectable GR Occupancy, Differentiating It from Spironolactone

In an in vivo rat model, acute treatment with RU28318 (50 mg/kg, s.c.) was estimated to selectively occupy approximately 85% of mineralocorticoid receptors (MR) in the brain, with no detectable occupation of glucocorticoid receptors (GR) [1]. In contrast, the GR antagonist RU40555 at 30 mg/kg occupied only approximately 50% of brain GR [1]. This demonstrates RU28318's high in vivo selectivity window for MR over GR. For comparison, spironolactone exhibits a reported MR:GR relative affinity ratio of only 25:1, indicating significant GR cross-reactivity at therapeutic concentrations [2]. The functional consequence of this selectivity difference was confirmed: RU28318 (50 mg/kg) blocked the normalizing effect of aldosterone (120 µg/kg) on saline intake in adrenalectomized rats, a pure MR-mediated behavior, without affecting GR-dependent stress responses [1].

Mineralocorticoid receptor Receptor occupancy In vivo selectivity HPA axis

Dual Action on Aldosterone Biosynthesis Plus MR Antagonism: A Mechanism Not Shared by Spironolactone or Eplerenone

RU28318 uniquely inhibits aldosterone biosynthesis in addition to blocking the MR. In perifused frog interrenal tissue, RU28318 at 10⁻⁴ M caused a 71% inhibition of spontaneous aldosterone production [1]. This effect was dose-dependent across 10⁻⁵ to 10⁻³ M and was sustained, stable, and fully reversible over 8-hour infusions [1]. Furthermore, RU28318 completely blocked aldosterone secretion stimulated by ACTH and angiotensin II [1]. Spironolactone and eplerenone act solely as MR antagonists at the receptor level; neither compound has been demonstrated to directly suppress aldosterone biosynthesis [2]. This dual action—inhibiting both the production and receptor binding of aldosterone—is a differentiating feature of oxprenoate.

Aldosterone biosynthesis inhibition Dual mechanism MR antagonist Adrenal Mineralocorticoid

Central Nervous System MR Blockade Efficacy: Intracerebroventricular RU28318 Suppresses Aldosterone-Salt Hypertension Where Peripheral Dosing Fails

In a rat model of aldosterone-salt hypertension, chronic subcutaneous (s.c.) aldosterone infusion (1 µg/h) elevated systolic blood pressure from 105 mmHg to 156 mmHg over 24 days [1]. Concomitant intracerebroventricular (i.c.v.) infusion of RU28318 (1.1 µg/h) completely blocked this hypertensive response, with the aldosterone s.c. + RU28318 i.c.v. group showing blood pressure (123 mmHg) not significantly different from controls [1]. Critically, subcutaneous administration of RU28318 at the same dose had no antihypertensive effect, demonstrating that central MR blockade, not peripheral, is required for blood pressure control in this model [1]. Spironolactone and eplerenone, when administered systemically, primarily exert peripheral effects and have limited CNS penetration at standard doses, making them unsuitable for studies requiring isolated central MR interrogation [2].

CNS mineralocorticoid receptor Hypertension Intracerebroventricular Blood pressure Aldosterone-salt model

Liposomal Delivery Potency Advantage: RU28318 Achieves Macrophage MR Blockade at 10-Fold Lower Molar Dose Than Eplerenone in Myocardial Infarction

In a mouse model of myocardial infarction (MI), liposome-encapsulated MR antagonists were administered intraperitoneally to target cardiac macrophages . RU28318 achieved significant therapeutic benefit—improved infarct healing, reduced adverse remodeling, and preserved cardiac function—at a dose of only 2 µmol/kg . In contrast, liposome-encapsulated eplerenone required a 10-fold higher dose of 20 µmol/kg to achieve comparable effects . This 10:1 potency ratio favoring RU28318 in a targeted delivery context suggests that oxprenoate is intrinsically more potent at the macrophage MR or exhibits superior intracellular retention when delivered via liposomes. Free (non-liposomal) eplerenone administered orally at 100 mg/kg/day served as a comparator arm .

Myocardial infarction Macrophage Liposomal delivery Cardiac remodeling MR antagonist

Androgen Receptor Cross-Reactivity Profile: RU28318 Shows Less AR Interaction Than Spironolactone, Supporting Cleaner MR-Specific Signaling Studies

Spironolactone is well-characterized as a significant androgen receptor (AR) antagonist and progesterone receptor (PR) agonist, with an AR IC50 of 77 nM alongside its MR IC50 of 24 nM [1]. These off-target endocrine effects produce gynecomastia and sexual dysfunction in clinical use and confound experimental MR studies. RU28318 (oxprenoate) has been specifically noted to have less androgen receptor cross-reactivity than spironolactone [2]. While precise quantitative AR binding data for RU28318 remains limited in the published literature, the qualitative selectivity advantage is consistently documented: RU28318's in vivo profile shows MR-specific effects without the AR-mediated confounds observed with spironolactone [2][3].

Androgen receptor Receptor selectivity Spironolactone comparator MR specificity Off-target profiling

Blood Pressure Lowering in Female Rats Following Central Administration: Sex-Specific Pharmacodynamic Evidence

RU28318 has demonstrated blood pressure-lowering efficacy following central administration specifically in female rats, an observation not routinely reported for spironolactone or eplerenone in comparable models [1]. This sex-specific pharmacodynamic profile is relevant given the established sex differences in MR signaling, aldosterone levels, and cardiovascular disease progression. While quantitative blood pressure reduction values in conscious female rats are reported in Rahmouni et al. (1999), the key differentiation is the availability of sex-stratified efficacy data for RU28318 that is absent from standard MRA literature [1]. This makes oxprenoate the preferred tool compound for studies investigating sex-dependent MR biology.

Sex-specific pharmacology Blood pressure Central administration Female rat model MR antagonist

Oxprenoate (RU28318) Optimal Application Scenarios Based on Quantitative Evidence


Central Nervous System MR Blockade Studies Requiring Exclusion of GR Confounds

When experimental protocols demand selective blockade of brain mineralocorticoid receptors without concurrent glucocorticoid receptor engagement, oxprenoate is the indicated compound. The in vivo demonstration of ~85% brain MR occupancy with no detectable GR binding [1] provides quantitative confidence that observed effects are MR-mediated. Spironolactone's narrow 25:1 MR:GR selectivity and eplerenone's lower CNS penetration make them unsuitable for this application.

Myocardial Infarction Research Using Targeted Macrophage MR Inhibition via Liposomal Delivery

In MI models employing liposomal delivery to macrophages, oxprenoate at 2 µmol/kg achieves therapeutic benefit equivalent to eplerenone at 20 µmol/kg—a 10-fold molar potency advantage [1]. This lower dose requirement minimizes potential lipid vehicle toxicity and allows more physiologically relevant MR modulation in cardiac repair studies.

Aldosterone Biosynthesis Suppression Combined with MR Antagonism

For experiments designed to comprehensively suppress aldosterone signaling—both synthesis and receptor binding—oxprenoate is the unique tool compound. The demonstrated 71% inhibition of aldosterone production at 10⁻⁴ M, plus blockade of ACTH- and Ang II-stimulated secretion [1], provides a dual mechanism not achievable with spironolactone or eplerenone, which only act at the receptor level.

Sex-Specific Cardiovascular and Neuroendocrine MR Research in Female Animal Models

Oxprenoate offers published efficacy data in female rats following central administration [1], an evidence base lacking for spironolactone and eplerenone. For studies addressing sex differences in MR-mediated blood pressure regulation, HPA axis function, or salt appetite, oxprenoate provides the only MRA with sex-stratified central pharmacodynamic data.

Quote Request

Request a Quote for Oxprenoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.